1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-imidazol-1-yl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-13(2,3)21-12(20)16-7-4-5-14(9-16,11(18)19)17-8-6-15-10-17/h6,8,10H,4-5,7,9H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHASVVMTCCPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid, with the CAS number 2177257-67-7, is a compound characterized by its unique structural features, including a piperidine ring and an imidazole moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antiviral and antibacterial research.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, which can be categorized into antiviral and antibacterial effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of β-amino acids have shown promising activity against viruses such as HSV-1 and hepatitis A virus (HAV).
- Case Study : A study reported that certain β-amino acid derivatives exhibited significant inhibition against HSV-1 replication in Vero cells, with some compounds achieving an effective concentration (EC50) of 20 μg/10^5 cells . The mechanism involves the inhibition of viral neuraminidase, which is crucial for viral replication.
Antibacterial Activity
The compound also displays noteworthy antibacterial properties. Research indicates that related compounds can effectively inhibit the growth of various pathogenic bacteria.
- Case Study : A derivative containing a similar β-amino acid moiety demonstrated complete inhibition against Mycobacterium tuberculosis and exhibited strong antibacterial activity against a range of bacteria with minimum inhibitory concentrations (MIC) less than 1 µg/mL .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components. The presence of the tert-butoxycarbonyl (Boc) group enhances solubility and stability, while the imidazole ring contributes to the compound's interaction with biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Tert-butoxycarbonyl group | Increases solubility and stability |
| Imidazole moiety | Enhances interaction with viral receptors |
| Piperidine ring | Contributes to overall pharmacological profile |
Scientific Research Applications
Drug Development
One of the primary applications of 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid is in the development of pharmaceuticals targeting various diseases. Its structure allows it to act as a versatile building block for synthesizing more complex molecules.
Case Study: Inhibitors of Inflammatory Kinases
Research has demonstrated that derivatives of this compound can function as inhibitors of inflammatory kinases such as TBK1 and IKKε, which are implicated in obesity and metabolic disorders. For instance, analogues derived from Boc-imidazole piperidine were shown to effectively inhibit these kinases in cellular assays, indicating potential therapeutic benefits for conditions like obesity and diabetes .
Targeted Protein Degradation
The compound is also utilized in the development of PROTACs (proteolysis-targeting chimeras), which are innovative tools for targeted protein degradation. The rigid structure provided by the tert-butoxycarbonyl group enhances the efficacy of these degraders by optimizing their three-dimensional orientation, thereby improving their interaction with target proteins .
The biological activity of this compound has been explored through various studies:
- Inhibition of Kinases : In vitro studies have shown that derivatives can inhibit TBK1 and IKKε effectively, with some compounds demonstrating better performance than existing drugs like amlexanox .
- Cellular Assays : In assays conducted on 3T3-L1 adipocytes, several analogues exhibited significant inhibition of IL-6 secretion and phosphorylation of TBK1, suggesting their potential role in anti-inflammatory therapies .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related piperidine derivatives (Table 1):
Key Research Findings and Notes
Imidazole’s hydrogen-bonding capacity may improve crystallinity, as seen in related compounds analyzed via X-ray crystallography .
Q & A
Q. What are the optimal synthetic routes for 1-(tert-butoxycarbonyl)-3-(1H-imidazol-1-yl)piperidine-3-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:
- Step 1: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF at 0–5°C) to protect the piperidine nitrogen .
- Step 2: Imidazole substitution at the 3-position using nucleophilic aromatic substitution or metal-catalyzed coupling (e.g., Pd-mediated cross-coupling for imidazole attachment) .
- Step 3: Carboxylic acid formation via hydrolysis of a precursor ester or nitrile group under acidic/basic conditions .
Optimization: Reaction temperature, solvent polarity (e.g., DMF for imidazole coupling), and catalyst loading are critical. Purity is monitored via TLC or HPLC, with yields improved by iterative condition adjustments .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry (e.g., imidazole substitution at C3) and Boc group integrity. Key signals include tert-butyl protons (δ ~1.4 ppm) and imidazole aromatic protons (δ ~7.5–8.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₄H₂₂N₃O₄; calc. 296.16 g/mol) and detects impurities .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O of Boc and carboxylic acid) and ~3100 cm⁻¹ (imidazole C-H) confirm functional groups .
Q. What are the recommended storage and handling protocols to maintain stability?
- Storage: Store at –20°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Desiccate to avoid moisture-induced degradation .
- Handling: Use gloves and eye protection. In case of exposure, rinse with water and consult a physician, referencing safety data sheets (SDS) for specific first-aid measures .
Advanced Research Questions
Q. How does the stereochemistry of the piperidine ring influence the compound’s biological activity, and what methods determine its three-dimensional configuration?
- Impact of Stereochemistry: The axial/equatorial orientation of substituents affects binding to biological targets (e.g., enzymes or receptors). For example, the 3-imidazole group in an equatorial position may enhance interactions with hydrophobic pockets .
- Analytical Methods:
- X-ray Crystallography: Resolves absolute configuration and torsion angles .
- Circular Dichroism (CD): Detects enantiomeric excess in chiral derivatives .
- Molecular Dynamics Simulations: Predicts energetically favored conformations and their compatibility with target proteins .
Q. What strategies can resolve contradictions in biological activity data obtained from different synthetic batches?
- Purity Analysis: Use HPLC to quantify impurities (e.g., de-Boc byproducts) that may antagonize activity .
- Batch Comparison: Conduct side-by-side assays (e.g., enzyme inhibition) under standardized conditions. Statistical tools (ANOVA) identify significant variability .
- Structural Elucidation: If activity discrepancies persist, re-analyze NMR/MS data to detect undetected isomers or degradation products .
Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?
- Docking Studies: Software (AutoDock, Schrödinger) models binding poses of the compound in target active sites. Focus on hydrogen bonds (imidazole N-H with catalytic residues) and hydrophobic contacts (Boc group with nonpolar regions) .
- Free Energy Calculations: Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) estimates binding affinity differences between stereoisomers .
- Pharmacophore Mapping: Identifies critical features (e.g., carboxylic acid for ionic interactions) required for activity, guiding structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
